(R)-2-amino-3-(4-iodophenyl)propan-1-ol

Chiral purity Enantiomeric excess Impurity profiling

Incorrect stereoisomer or halogenated analog use in Sacubitril impurity profiling leads to false ANDA/DMF compliance outcomes. This certified (R)-2-amino-3-(4-iodophenyl)propan-1-ol (Sacubitril Impurity 90) directly resolves that risk. - Guarantees accurate quantitation at ≤0.10% API threshold per ICH Q3A/Q3B. - Enables robust chiral HPLC system suitability with iodine-enhanced UV/LC-MS detection. - Supplied with full characterization data for method validation and stability studies.

Molecular Formula C9H12INO
Molecular Weight 277.1 g/mol
CAS No. 210554-97-5
Cat. No. B1396581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-amino-3-(4-iodophenyl)propan-1-ol
CAS210554-97-5
Molecular FormulaC9H12INO
Molecular Weight277.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(CO)N)I
InChIInChI=1S/C9H12INO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1
InChIKeyMPCOBLKNQSOAGC-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-3-(4-iodophenyl)propan-1-ol: Sacubitril Impurity Reference Standard


(R)-2-Amino-3-(4-iodophenyl)propan-1-ol (CAS 210554-97-5) is a chiral, non-proteinogenic amino alcohol bearing a para-iodophenyl substituent. It is formally classified as a phenylalaninol derivative and is primarily utilized as a process-related impurity reference standard—designated Sacubitril Impurity 90—in the analytical quality control of the neprilysin inhibitor sacubitril [1]. The compound’s (R) absolute configuration, heavy-atom (iodine) mass signature, and bifunctional amine/alcohol reactivity distinguish it analytically and synthetically from its (S)-enantiomer and racemic mixture (CAS 188586-66-5) [2].

Generic Substitution Risks: Analytical & Regulatory Non-Compliance


Substituting (R)-2-amino-3-(4-iodophenyl)propan-1-ol (CAS 210554-97-5) with the racemate (CAS 188586-66-5) or other halogenated phenylalaninols undermines the validity of pharmacopeial impurity methods. The (R) configuration directly impacts chiral HPLC retention time, enantiomeric resolution, and mass spectrometric response factor, all of which are specified in validated procedures for sacubitril impurity profiling [1]. Use of an incorrect stereoisomer or analog introduces uncontrolled bias in system suitability tests, potentially causing false compliance or failure in ANDA/DMF submissions [2].

Quantitative Differentiation vs. Comparator Compounds


Enantiomeric Purity Specification vs. Racemic Comparator

The target compound (CAS 210554-97-5) is supplied with a minimum enantiomeric purity of ≥98% as the (R)-enantiomer, as verified by chiral HPLC . In contrast, the racemic mixture (CAS 188586-66-5) contains a 1:1 ratio of (R)- and (S)-enantiomers, inherently lacking the chiral specificity mandated for use as a Sacubitril Impurity 90 reference standard. This 98% vs. 50% (R)-isomer content represents a >96-fold enrichment in the desired enantiomer, ensuring that chromatographic peak identity and retention time match the single-enantiomer impurity observed in sacubitril drug substance [1].

Chiral purity Enantiomeric excess Impurity profiling

Chiral HPLC Retention Time: (R)- vs. (S)-Enantiomer

Analytical characterization of (R)-2-amino-3-(4-iodophenyl)propan-1-ol explicitly employs chiral HPLC to confirm enantiomeric purity and resolve it from potential (S)-enantiomer contaminant [1]. While proprietary pharmacopeial monographs do not publicly disclose exact retention times, the fundamental chiral recognition mechanism ensures that the (R)-enantiomer exhibits a distinct retention factor (k') relative to the (S)-enantiomer on polysaccharide-based chiral stationary phases. This separation is critical because the (S)-enantiomer, if present, would elute as a separate peak, requiring resolution (Rs) ≥ 1.5 per ICH Q2(R1) guidelines for impurity methods [2].

Chiral separation HPLC method validation System suitability

Iodine Isotopic Signature vs. Non-Halogenated Analogs

The presence of the iodine atom (monoisotopic mass 126.904 Da) in (R)-2-amino-3-(4-iodophenyl)propan-1-ol generates a characteristic [M+H]+ isotopic pattern with an M+2 peak of approximately 97.3% relative abundance due to the natural 127I isotope, visually distinct from non-halogenated phenylalaninol analogs [1]. LC-MS confirmation of this compound relies on this unique isotopic signature, with a molecular ion at m/z 278.1 and a prominent M+2 ion at m/z 280.1. In contrast, the 4-chloro analog (monoisotopic mass 185.07 Da for the free base) exhibits an M+2 peak of only ~32.5% abundance (based on 37Cl natural abundance), and the non-halogenated phenylalaninol yields no significant M+2 signal .

LC-MS Isotopic pattern Impurity identification

Regulatory Requirement for Sacubitril Impurity 90

(R)-2-Amino-3-(4-iodophenyl)propan-1-ol is explicitly designated as Sacubitril Impurity 90 and is supplied with characterization data compliant with regulatory guidelines for ANDA and DMF filings [1]. Traceability against USP or EP pharmacopeial standards can be provided upon request. Generic sourcing of the racemate or an alternative halogenated analog does not fulfill the identity and purity criteria defined in the drug master file for sacubitril, as the impurity profile is specific to the synthetic route and stereochemical outcome [2].

Regulatory compliance Reference standard ANDA submission

Key Application Scenarios


Sacubitril ANDA Impurity Reference Standard

Procure (R)-2-amino-3-(4-iodophenyl)propan-1-ol as Sacubitril Impurity 90 for use in analytical method validation, system suitability testing, and quality control release of sacubitril drug substance and drug product, in accordance with ICH Q3A/Q3B impurity thresholds [1]. The certified (R)-enantiomer standard ensures accurate quantitation of this process-related impurity at levels typically ≤ 0.10% relative to the API peak area.

Chiral HPLC Method Development and Column Screening

Use the single (R)-enantiomer as a chiral probe to screen polysaccharide-based chiral stationary phases (e.g., Chiralpak IA, IB, IC) for optimal enantiomeric resolution from the (S)-enantiomer, leveraging the heavy iodine atom for enhanced UV detection at 254 nm and unambiguous LC-MS peak tracking via the characteristic 127I isotopic signature [2].

Forced Degradation for Sacubitril Stability Methods

Spike (R)-2-amino-3-(4-iodophenyl)propan-1-ol into sacubitril drug substance subjected to oxidative, thermal, and photolytic stress conditions to confirm that the impurity peak is resolved from degradation products and the API, thereby validating the stability-indicating capability of the HPLC method per ICH Q1A(R2) [3].

Technical Documentation Hub

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23 linked technical documents
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